molecular formula C23H16Cl2N2O2 B12988549 N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B12988549
M. Wt: 423.3 g/mol
InChI Key: IZBMXOAQCSAWPJ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.

    Substitution Reactions: Introduction of the 3,5-dichlorophenyl and 4-methoxyphenyl groups can be done through nucleophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to the formation of amines or dihydroquinolines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by inhibiting enzyme activity, modulating receptor function, or intercalating into DNA, thereby disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with similar structural features.

    Camptothecin: A quinoline alkaloid with potent anticancer activity.

Uniqueness

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C23H16Cl2N2O2

Molecular Weight

423.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H16Cl2N2O2/c1-29-18-8-6-14(7-9-18)22-13-20(19-4-2-3-5-21(19)27-22)23(28)26-17-11-15(24)10-16(25)12-17/h2-13H,1H3,(H,26,28)

InChI Key

IZBMXOAQCSAWPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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